molecular formula C22H29NO4S B447241 ETHYL 2-[(2-FURYLCARBONYL)AMINO]-4,5,6,7,8,9,10,11,12,13-DECAHYDROCYCLODODECA[B]THIOPHENE-3-CARBOXYLATE

ETHYL 2-[(2-FURYLCARBONYL)AMINO]-4,5,6,7,8,9,10,11,12,13-DECAHYDROCYCLODODECA[B]THIOPHENE-3-CARBOXYLATE

Cat. No.: B447241
M. Wt: 403.5g/mol
InChI Key: SDUCTXWUMPJDAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-[(2-FURYLCARBONYL)AMINO]-4,5,6,7,8,9,10,11,12,13-DECAHYDROCYCLODODECA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Properties

Molecular Formula

C22H29NO4S

Molecular Weight

403.5g/mol

IUPAC Name

ethyl 2-(furan-2-carbonylamino)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate

InChI

InChI=1S/C22H29NO4S/c1-2-26-22(25)19-16-12-9-7-5-3-4-6-8-10-14-18(16)28-21(19)23-20(24)17-13-11-15-27-17/h11,13,15H,2-10,12,14H2,1H3,(H,23,24)

InChI Key

SDUCTXWUMPJDAC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCCCCCCCCC2)NC(=O)C3=CC=CO3

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCCCCCCC2)NC(=O)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including ethyl 2-(2-furoylamino)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate, often involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(2-FURYLCARBONYL)AMINO]-4,5,6,7,8,9,10,11,12,13-DECAHYDROCYCLODODECA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group can lead to the formation of alcohols.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Mechanism of Action

The mechanism of action of ethyl 2-(2-furoylamino)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives can act as voltage-gated sodium channel blockers, which are important in the treatment of certain medical conditions . The compound may also interact with enzymes and receptors involved in various biological processes, leading to its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-[(2-FURYLCARBONYL)AMINO]-4,5,6,7,8,9,10,11,12,13-DECAHYDROCYCLODODECA[B]THIOPHENE-3-CARBOXYLATE is unique due to its specific structure, which includes a decahydrocyclododeca[b]thiophene ring system.

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